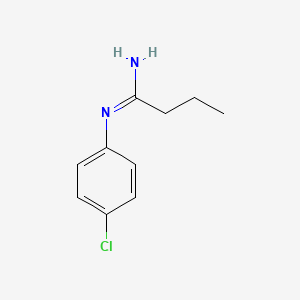

N-(4-chlorophenyl)butyrimidamide

Description

N-(4-Chlorophenyl)butyrimidamide is a synthetic organic compound characterized by a butyrimidamide backbone substituted with a 4-chlorophenyl group. These compounds are frequently explored for their biological activities, including insecticidal and enzyme inhibitory properties, owing to the electron-withdrawing effects of the chlorine atom, which enhance stability and interaction with biological targets . For instance, N-(4-chlorophenyl) derivatives of pyridine and thienopyridine carboxamides have demonstrated superior insecticidal activity against pests like Aphis craccivora Koch compared to commercial insecticides .

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)butanimidamide |

InChI |

InChI=1S/C10H13ClN2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H2,12,13) |

InChI Key |

MIDIBTIKUQHFDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Insecticidal Activity

N-(4-Chlorophenyl)butyrimidamide analogs, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3), exhibit significant insecticidal potency. Comparative studies against the neonicotinoid insecticide acetamiprid reveal:

| Compound | Target Pest | Activity (vs. Acetamiprid) | Reference |

|---|---|---|---|

| Compound 2 | Aphis craccivora | Higher | |

| Compound 3 | Aphis craccivora | Higher | |

| Acetamiprid | Aphis craccivora | Baseline |

The enhanced activity is attributed to the pyridine/thienopyridine core and the 4-chlorophenyl group, which likely improve target binding and metabolic stability .

Halogen-Substituted Analogs

The position and type of halogen substituents significantly influence biological activity. For example, N-(4-halophenyl)maleimide derivatives targeting monoacylglycerol lipase (MGL) show:

| Compound | Halogen (X) | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite the chlorine-substituted compound (IC50 = 7.24 μM) being less potent than bromo or iodo analogs, the study concludes that halogen size has minimal impact, suggesting electronic effects (e.g., electronegativity, resonance) may dominate over steric factors .

Structural and Crystallographic Comparisons

Crystal structures of related compounds highlight conformational differences. For instance:

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits dihedral angles of 5.2°–6.4° between the pyrimidine ring and phenyl groups, promoting planarity and intermolecular interactions .

- In contrast, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine has a larger dihedral angle (12.8°), reducing coplanarity and altering hydrogen-bonding patterns .

Such structural variations influence solubility, stability, and target binding, underscoring the importance of substituent positioning.

Key Research Findings

Bioactivity Superiority : Chlorophenyl-substituted heterocycles (e.g., pyridine derivatives) outperform commercial insecticides in pest control, likely due to enhanced electron-deficient aromatic interactions .

Halogen Effects : While chlorine’s electronegativity improves compound stability, larger halogens (Br, I) may offer better hydrophobic interactions in enzyme inhibition, as seen in MGL studies .

Structural Flexibility : Substitutions on the phenyl ring (e.g., methoxy, fluoro) modulate molecular conformation, affecting crystallinity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.